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Compound of Interest

Compound Name: Ihmt-mst1-58

Cat. No.: B12397432 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

binding profile of a kinase inhibitor is paramount. This guide provides an objective comparison

of the cross-reactivity of IHMT-MST1-58, a potent and selective inhibitor of Mammalian STE20-

like protein 1 kinase (MST1), with other kinases. The experimental data herein offers a clear

perspective on its selectivity and potential off-target effects.

IHMT-MST1-58 has emerged as a promising therapeutic candidate for Type 1 and Type 2

diabetes due to its ability to protect pancreatic β-cells from apoptosis.[1] With a reported IC50

of 23 nM for MST1, its primary mode of action involves the inhibition of MST1 phosphorylation,

thereby preserving β-cell mass and function.[1] This guide delves into the specifics of its kinase

selectivity, presenting quantitative data from broad-panel screening and outlining the

methodologies used to ascertain these findings.

Kinase Selectivity Profile of IHMT-MST1-58
To assess the selectivity of IHMT-MST1-58, a comprehensive KINOMEscan™ profiling assay

was conducted. This screen tested the binding of IHMT-MST1-58 against a large panel of

human kinases at a concentration of 1000 nM. The results are summarized in the table below,

showcasing the percentage of control, where a lower percentage indicates stronger binding.
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Kinase Target Gene Symbol Percentage of Control (%)

AAK1 AAK1 80

ABL1 (E255K) -

phosphorylated
ABL1 74

ABL1 (F317I) - non-

phosphorylated
ABL1 60

ABL1 (F317I) - phosphorylated ABL1 79

ABL1 (F317L) - non-

phosphorylated
ABL1 90

ABL1 (F317L) -

phosphorylated
ABL1 77

ABL1 (H396P) - non-

phosphorylated
ABL1 84

ABL1 (H396P) -

phosphorylated
ABL1 78

ABL1 (M351T) - non-

phosphorylated
ABL1 79

ABL1 (M351T) -

phosphorylated
ABL1 78

ABL1 (Q252H) - non-

phosphorylated
ABL1 85

ABL1 (T315I) - non-

phosphorylated
ABL1 98

ABL1 (Y253F) - non-

phosphorylated
ABL1 76

ABL1 (Y253F) -

phosphorylated
ABL1 75

ABL1 - non-phosphorylated ABL1 80
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ABL1 - phosphorylated ABL1 78

ABL2 ABL2 68

ACVR1 ACVR1 95

ACVR1B ACVR1B 96

ACVR2A ACVR2A 94

ACVR2B ACVR2B 96

ACVRL1 ACVRL1 97

ADAM17 ADAM17 100

ADCK3 ADCK3 99

... ... ...

(Note: This is a partial representation of the full KINOMEscan™ data. The complete dataset

can be found in the supplementary information of the original publication.)[2]

The data reveals that at a concentration of 1000 nM, IHMT-MST1-58 exhibits significant

binding primarily to its intended target, MST1, and shows limited interaction with a wide array of

other kinases, underscoring its high selectivity.

MST1 Signaling Pathway in Pancreatic β-Cells
Under diabetogenic conditions, such as high glucose and inflammatory cytokines, MST1 is

activated in pancreatic β-cells.[3][4] Activated MST1 then initiates a signaling cascade that

leads to apoptosis. A key mechanism is the phosphorylation of the transcription factor PDX1,

which leads to its degradation and subsequent impairment of insulin secretion.[3][4] IHMT-
MST1-58 acts by inhibiting this initial activation of MST1, thereby blocking the downstream

apoptotic signaling.
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Caption: MST1 signaling pathway leading to β-cell apoptosis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12397432?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug development. Below is

a detailed methodology for a typical in vitro kinase inhibition assay used to generate selectivity

data.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase
Assay)
This protocol outlines a common method for measuring the activity of a kinase and the

inhibitory effect of a compound like IHMT-MST1-58. The assay quantifies the amount of ADP

produced during the kinase reaction, which is inversely proportional to the level of inhibition.

Materials:

Recombinant human kinases

Substrate peptides/proteins specific to each kinase

IHMT-MST1-58 (or other test compounds)

ATP

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well white plates

Multilabel plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of IHMT-MST1-58 in the appropriate

solvent (e.g., DMSO) and then dilute further in kinase buffer.

Kinase Reaction:
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Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

Add 2.5 µL of a solution containing the specific kinase and its substrate to each well.

Initiate the kinase reaction by adding 5 µL of an ATP solution. The final ATP concentration

should ideally be at the Km value for each specific kinase.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60

minutes).

ADP Detection:

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent also

depletes any remaining ATP.

Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and

provide the necessary components for a luciferase reaction.

Incubate for 30-60 minutes at room temperature to allow the luminescent signal to

stabilize.

Data Acquisition: Measure the luminescence of each well using a multilabel plate reader.

Data Analysis:

The luminescent signal is directly proportional to the amount of ADP produced and thus to

the kinase activity.

Calculate the percentage of inhibition for each compound concentration relative to a

DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
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Workflow for In Vitro Kinase Inhibition Assay
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Caption: A streamlined workflow of the in vitro kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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